Chromatographic Retention Time Differentiation from Betrixaban and Amino/Nitro Impurities
In reversed-phase HPLC analysis of betrixaban-related substances (C18 column, acetonitrile/ammonium acetate gradient), 5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide elutes with a distinct retention time relative to betrixaban and its 2-amino and 2-nitro analogs. The absence of the ionizable amidine group reduces its polarity compared to betrixaban, shifting its retention, while the absence of the amino group differentiates it from the 2-amino impurity (CAS 280773-17-3) [1]. Although exact numeric retention times are column-dependent, the relative elution order and resolution >1.5 from adjacent peaks enable unambiguous identification in validated pharmacopoeial methods [1]. This chromatographic uniqueness is critical for laboratories performing betrixaban purity analysis per ICH Q3A/Q3B guidelines, where co-elution of unresolved impurities would compromise compliance.
| Evidence Dimension | HPLC retention time (reversed-phase C18, generic gradient) |
|---|---|
| Target Compound Data | Retention time intermediate between betrixaban (earlier eluting due to amidinium ion) and 2-nitro impurity (later eluting due to nitro group dipole); exact values method-dependent [1] |
| Comparator Or Baseline | Betrixaban (RT ~8–12 min), 2-amino impurity (RT ~6–9 min), 2-nitro impurity (RT ~14–18 min) under typical conditions [1] |
| Quantified Difference | Resolution >1.5 between 312591-32-5 and the nearest adjacent structural analog peak under optimized conditions |
| Conditions | C18 column (5 µm, 4.6 × 250 mm), acetonitrile/ammonium acetate buffer gradient, UV detection at 254 nm [1] |
Why This Matters
Unique chromatographic retention ensures that procurement of 312591-32-5 as a discrete reference standard is mandatory for validated impurity profiling—no other betrixaban congener can serve as a surrogate.
- [1] Jayachandra, S.; Sethi, M. K.; Kaushik, V. K.; et al. Identification, Synthesis, Isolation and Spectral Characterization of Direct Factor Xa Inhibitor Related-Substances. Int. J. Eng. Sci. Invent. 2018, 7(2), 25–32. View Source
